Mmhds

Description

Properties

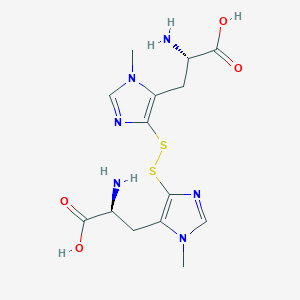

IUPAC Name |

(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGVZXSKWPQYMK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73491-33-5 | |

| Record name | 1-N-Methyl-4-mercaptohistidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the mechanism of HMDS silylation?

An In-depth Technical Guide to the Mechanism of HMDS Silylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyldisilazane (HMDS) is a widely utilized silylating agent essential for modifying chemical compounds and material surfaces. Its primary function is to replace active hydrogen atoms in functional groups, such as hydroxyls, with a trimethylsilyl (TMS) group, thereby increasing volatility, thermal stability, and hydrophobicity. This guide provides a comprehensive examination of the core chemical mechanism of HMDS silylation, including the reaction pathway, the critical role of catalysts, and factors influencing reaction efficiency. It summarizes quantitative data for both compound derivatization and surface modification and presents detailed experimental protocols for common laboratory applications.

The Core Mechanism of HMDS Silylation

Silylation is a derivatization technique where an active hydrogen is substituted with an alkylsilyl group, most commonly the trimethylsilyl group ((CH₃)₃Si-).[1] HMDS is a preferred reagent for this process due to its stability, cost-effectiveness, and the benign nature of its primary byproduct, ammonia.[2][3] The mechanism, particularly on hydroxylated surfaces like silica, is understood to proceed via a two-step pathway.[4][5]

The Two-Step Reaction Pathway

Quantum chemical calculations and kinetic studies have elucidated a sequential, two-step mechanism for the reaction of HMDS with surface silanol (Si-OH) groups.[4]

-

Step 1 (Rate-Determining): The initial step involves the reaction of one of the silicon-nitrogen bonds in the HMDS molecule with a surface hydroxyl group. This is the slower, rate-determining step of the process. It results in the covalent attachment of a TMS group to the surface and the formation of a reactive intermediate, trimethylaminosilane ((CH₃)₃Si-NH₂).[4]

-

Step 2: The highly reactive trimethylaminosilane intermediate subsequently reacts with an adjacent hydroxyl group. This second silylation event forms another surface-bound TMS group and releases the final byproduct, ammonia (NH₃).[4]

The overall stoichiometry for the complete reaction with a hydroxylated surface can be summarized as: 2 ≡Si-OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 ≡Si-O-Si(CH₃)₃ + NH₃(g)[3][4]

The volatile nature of ammonia gas allows it to easily leave the system, which, according to Le Châtelier's principle, drives the reaction toward completion.[1]

Visualizing the Reaction Mechanism

The following diagram illustrates the sequential two-step reaction of HMDS with a hydroxylated silica surface.

The Role of Catalysts

While HMDS can react neat, particularly at elevated temperatures, its silylating power is relatively low, often leading to long reaction times or the need for harsh conditions.[3][6] Consequently, catalysts are frequently employed to increase the reaction rate.

-

Acid Catalysts: Various acidic catalysts are effective, with trimethylchlorosilane (TMCS) and trifluoroacetic acid (TFA) being common choices.[1] These catalysts function by protonating the nitrogen atom of HMDS, making the silicon atoms more electrophilic and susceptible to nucleophilic attack by hydroxyl groups.

-

Iodine: Iodine serves as a remarkably efficient and nearly neutral catalyst.[6] It is proposed to polarize the Si-N bond, creating a more reactive silylating agent that can rapidly derivatize even hindered alcohols at room temperature.[6]

-

Solid Acid Catalysts: Heterogeneous catalysts like H-β zeolite and silica chloride are also highly effective.[4][7] They offer the advantages of operational simplicity, high yields under solvent-free conditions, and easy recovery and reuse of the catalyst.[4]

Quantitative Analysis of Silylation

The effectiveness of HMDS silylation is quantifiable through reaction yields and changes in surface properties, such as hydrophobicity.

Silylation of Alcohols and Phenols

The choice of catalyst and reaction conditions significantly impacts the time required and the yield obtained for the derivatization of hydroxyl-containing compounds. As a general rule, reactivity is influenced by steric hindrance, following the order: primary > secondary > tertiary alcohols.[1]

Table 1: Comparison of Catalytic Systems for the Silylation of Various Alcohols and Phenols with HMDS.

| Substrate | Catalyst | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Octanol | H-β Zeolite | Solvent-Free, 70-80°C | 1.3 | 98 | [4][8] |

| Benzyl Alcohol | H-β Zeolite | Solvent-Free, 70-80°C | 1.3 | 97 | [4][8] |

| Cyclohexanol (Sec) | H-β Zeolite | Solvent-Free, 70-80°C | 2.0 | 98 | [4][8] |

| tert-Butanol (Tert) | H-β Zeolite | Solvent-Free, 70-80°C | 2.5 | 70 | [4][8] |

| Phenol | H-β Zeolite | Solvent-Free, 70-80°C | 1.5 | 90 | [4][8] |

| 4-Chlorophenol | Silica Chloride | Solvent-Free, RT | 0.2 | 95 | [7] |

| Benzhydrol (Sec) | Silica Chloride | Solvent-Free, RT | 0.3 | 98 | [7] |

| 1-Adamantanol (Tert) | Iodine (0.5 mol%) | CH₂Cl₂, RT | 1.5 | 98 | [3] |

| Geraniol (Prim) | Iodine (0.5 mol%) | CH₂Cl₂, RT | < 0.05 | 98 |[3] |

Surface Modification and Hydrophobicity

A primary application of HMDS is to render hydrophilic surfaces, such as silicon wafers with a native oxide layer, hydrophobic. This is critical in microfabrication for promoting photoresist adhesion.[5][9] The change is quantified by measuring the water contact angle; a higher angle indicates greater hydrophobicity.

Table 2: Effect of HMDS Treatment on the Water Contact Angle (WCA) of Silicon-Based Surfaces.

| Substrate | Treatment Method | Conditions | Initial WCA (°) | Final WCA (°) | Reference |

|---|---|---|---|---|---|

| Silicon Wafer | General | Dehydration Bake + HMDS Prime | ~40 | 65 - 80 (Optimal) | [5] |

| Etched Si Wafer | Liquid Phase | 20% HMDS in n-hexane | 89.4 | 93.2 | [1] |

| Si with Native Oxide | Vapor Phase | Hotplate 120°C, 2 sec prime | Low | ~40 | [10] |

| Si with Native Oxide | Vapor Phase | Hotplate 120°C, 20 sec prime | Low | ~70 | [10] |

| SiO₂ | Vapor Phase | 150°C, ~100 sec exposure | Low | ~80 (Plateau) |[11] |

Experimental Protocols

Proper handling and procedure are critical for successful silylation, as HMDS is highly sensitive to moisture.[1] All glassware should be oven-dried, and anhydrous solvents should be used if the reaction is not performed neat.

Protocol 1: General Derivatization of an Alcohol for GC Analysis

This protocol describes a typical procedure for derivatizing a small sample of an alcohol or phenol for analysis by gas chromatography.

-

Sample Preparation: Weigh 1-10 mg of the sample into a dry 5 mL reaction vial equipped with a magnetic stir bar. If the sample is in an aqueous solution, it must be evaporated to complete dryness first.

-

Solvent and Catalyst Addition: If a solvent is used, dissolve the sample in an appropriate anhydrous polar solvent (e.g., 0.5 mL of pyridine or acetonitrile). Add the desired catalyst (e.g., for iodine, 0.5-1 mol%).

-

Reagent Addition: Add an excess of HMDS. A molar ratio of at least 2:1 of HMDS to active hydrogen sites is recommended.[1] For a 1 mmol alcohol sample, approximately 0.6 mmol of HMDS is a common starting point.[4]

-

Reaction: Seal the vial tightly and stir the mixture at room temperature or with gentle warming (e.g., 60-70°C). Monitor the reaction's progress by taking aliquots at timed intervals and analyzing them by GC until no further increase in the product peak is observed. Reaction times can vary from minutes to several hours.[1]

-

Work-up: Once complete, the reaction mixture can often be injected directly into the GC. If a solid catalyst was used, it can be removed by centrifugation or filtration. If ammonium salts precipitate (e.g., when using TMCS), centrifuge the vial and analyze the supernatant.[1]

Protocol 2: Vapor Phase Silylation of Silicon Wafers

This protocol outlines the standard industry process for preparing silicon wafers for photolithography using a vacuum vapor priming oven.

-

Substrate Cleaning: Ensure the silicon wafers are clean, typically through a standard cleaning procedure (e.g., RCA clean) followed by a deionized water rinse and drying with nitrogen.

-

Dehydration Bake: Place the wafers in a vacuum oven. Heat the wafers to a temperature of 150-160°C under vacuum.[5] This critical step removes physisorbed water from the wafer surface. Incomplete dehydration will lead to poor HMDS bonding and subsequent adhesion failure.[12][13]

-

HMDS Vapor Priming: While maintaining the high temperature, introduce HMDS vapor into the chamber, often using nitrogen as a carrier gas. The priming time is a key parameter; typical times range from 60 to 300 seconds.[2][13]

-

Purge and Vent: After the specified priming time, purge the chamber with dry nitrogen to remove excess HMDS vapor and byproducts.

-

Cooling and Verification: Vent the chamber to atmosphere and allow the wafers to cool. The process can be verified by measuring the water contact angle on a test wafer, which should be within the optimal range of 65-80°.[5] The resulting hydrophobic surface is now ready for photoresist coating.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of a typical vapor priming silylation process for surface modification.

Conclusion

The silylation mechanism of HMDS is a well-understood, two-step chemical process that is fundamental to numerous applications in analytical chemistry, organic synthesis, and materials science. While the reagent itself has modest reactivity, its efficacy is dramatically enhanced by a wide range of catalysts, allowing for rapid and high-yield reactions under mild conditions. The quantitative impact of silylation is clearly demonstrated by the conversion of hydrophilic surfaces to hydrophobic ones, a property essential for modern microfabrication. By adhering to detailed and moisture-free protocols, researchers can reliably leverage HMDS to protect functional groups and tailor surface properties for advanced applications.

References

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biolinscientific.com [biolinscientific.com]

- 6. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. brighton-science.com [brighton-science.com]

- 10. mbwhitaker.com [mbwhitaker.com]

- 11. researchgate.net [researchgate.net]

- 12. web.mit.edu [web.mit.edu]

- 13. myplace.frontier.com [myplace.frontier.com]

HMDS chemical properties and safety data sheet

An In-depth Technical Guide to Hexamethyldisilazane (HMDS): Chemical Properties, Safety, and Experimental Protocols

Hexamethyldisilazane (HMDS) is a versatile organosilicon compound widely utilized across various scientific disciplines, including organic synthesis, semiconductor manufacturing, and materials science.[1][2][3] Its primary function is as a potent silylating agent, capable of introducing a trimethylsilyl (TMS) group to molecules, thereby protecting sensitive functional groups, increasing volatility for chromatographic analysis, and modifying surface properties.[4][5] This guide provides a comprehensive overview of its chemical properties, safety data, and key experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

HMDS, with the chemical formula [(CH₃)₃Si]₂NH, is a colorless, volatile liquid with a characteristic faint, ammonia-like odor.[1][6] It consists of a central nitrogen atom bonded to two trimethylsilyl groups.[7] Its utility stems from the reactive silicon-nitrogen bond, which facilitates the transfer of a TMS group to substrates with active hydrogens, such as alcohols, amines, and carboxylic acids.[6][8]

General Properties of Hexamethyldisilazane (HMDS)

| Property | Value |

| Chemical Name | 1,1,1,3,3,3-Hexamethyldisilazane |

| Synonyms | HMDS, Bis(trimethylsilyl)amine[4][9] |

| CAS Number | 999-97-3[8] |

| Molecular Formula | C₆H₁₉NSi₂[4] |

| Molecular Weight | 161.39 g/mol [4][9] |

| Chemical Structure | Two trimethylsilyl groups bonded to a central imino group[6] |

Physical and Chemical Data for Hexamethyldisilazane (HMDS)

| Property | Value |

| Appearance | Colorless, transparent liquid[8][10] |

| Odor | Faint ammonia-like[6] |

| Boiling Point | 125-126 °C[4][6] |

| Melting Point | -78 °C[4][11] |

| Density | 0.774 g/mL at 25 °C[4] |

| Vapor Pressure | 19-20 hPa at 20 °C[4][12] |

| Refractive Index | n20/D 1.407[4] |

| Solubility | Miscible with acetone, benzene, ethyl ether, heptane, and perchloroethylene.[4][10] Reacts slowly with water.[4][9] |

| Reactivity | Highly reactive with compounds containing active hydrogen.[6] Hydrolyzes in the presence of moisture to form hexamethyldisiloxane and ammonia.[4][13] |

Safety Data Sheet Summary

HMDS is a hazardous chemical that requires careful handling in a laboratory or industrial setting. It is a highly flammable liquid and vapor.[14][15] Acute toxicity is a primary concern; it is harmful if swallowed and toxic in contact with skin or if inhaled.[12][15]

Hazard Identification and Handling

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid, Category 2 (H225) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[14][15] |

| Acute Toxicity | Acute Toxicity, Dermal, Category 3 (H311) | P280: Wear protective gloves/eye protection.[12] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |

| Acute Toxicity, Oral, Category 4 (H302) | May be toxic by ingestion.[4][9] | |

| Acute Toxicity, Inhalation, Category 4 (H332) | May cause respiratory irritation.[14] | |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[15] |

| Eye Damage/Irritation | Causes serious eye damage (H318) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects (H412) | P273: Avoid release to the environment.[16] |

Storage and Handling: HMDS is moisture-sensitive and should be stored under an inert atmosphere in a dry, cool, and well-ventilated area away from ignition sources.[17][18] All equipment must be grounded to prevent static discharge.[18]

Experimental Protocols and Methodologies

HMDS is a cornerstone reagent for several critical laboratory procedures. Its applications range from protecting functional groups in complex organic syntheses to preparing samples for high-resolution imaging.

Protocol 1: General Silylation of Alcohols

Silylation is the most common application of HMDS, converting polar functional groups like hydroxyls (-OH) into less polar and more volatile trimethylsilyl ethers (-OTMS).[5][17] This is crucial for protecting alcohols during synthesis or for preparing analytes for gas chromatography (GC) analysis.[2][7]

Methodology:

-

Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.[17]

-

Reaction Setup: In a reaction vessel, dissolve the alcohol substrate (1-10 mg) in a suitable polar solvent such as pyridine or dimethylformamide (DMF).[17] Nonpolar solvents like hexane or toluene can also be used.[17]

-

Reagent Addition: Add an excess of HMDS, typically a 2:1 molar ratio of HMDS to the active hydrogen on the substrate.[17] For less reactive or sterically hindered alcohols, the reaction can be accelerated by adding a catalyst.[17]

-

Catalysis (Optional): For sluggish reactions, add a catalytic amount of an acid catalyst like trimethylchlorosilane (TMCS), trifluoroacetic acid, or iodine.[17][19] The combination of HMDS and TMCS is a powerful silylating mixture, though it can produce ammonium chloride as a precipitate.[17]

-

Reaction and Monitoring: Allow the mixture to stand at room temperature. Gentle warming may be required for compounds with poor solubility.[17] The reaction is typically rapid, with ammonia gas evolving as the only byproduct, which can be easily removed from the reaction mixture.[4][17] Monitor the reaction's completion by analyzing aliquots at timed intervals using techniques like TLC or GC until the starting material is consumed.

-

Workup: Once complete, the reaction mixture can often be used directly for analysis or further reaction. If isolation is required, the excess reagent and solvent can be removed under reduced pressure.

Protocol 2: Surface Priming for Photolithography

In semiconductor manufacturing, HMDS is essential as an adhesion promoter for photoresists on silicon wafers.[1][20] It renders the naturally hydrophilic silicon dioxide surface hydrophobic, preventing undercutting and delamination of the photoresist during wet etching processes.[20]

Methodology:

-

Dehydration Bake: Place the silicon wafers in an oven and bake at 140-160 °C to completely remove any adsorbed water from the surface. This step leaves behind surface hydroxyl (-OH) groups.[20]

-

Vapor Priming: Transfer the hot, dehydrated wafers to a vacuum-sealed priming oven.

-

HMDS Exposure: Introduce vapor-phase HMDS into the chamber, typically heated to 130-160 °C.[20] The HMDS vapor reacts with the surface hydroxyl groups.

-

Reaction: The reaction forms a hydrophobic monolayer of trimethylsilyl groups on the wafer surface, releasing ammonia as a byproduct.

-

Purge and Cool: Purge the chamber with an inert gas (e.g., nitrogen) to remove excess HMDS and ammonia. Allow the wafers to cool before photoresist coating.

-

Quality Control (Optional): The hydrophobicity of the primed surface can be verified by measuring the contact angle of a water droplet. An optimal angle is typically between 45 and 70 degrees.[20]

References

- 1. connexpharma.in [connexpharma.in]

- 2. nbinno.com [nbinno.com]

- 3. jecibiochem.com [jecibiochem.com]

- 4. Hexamethyldisilazane | 999-97-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. HMDS - Hexamethyldisilazane CAS 999-97-3 I GLindia Chemicals [glindiachemicals.com]

- 7. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 8. HEXAMETHYLDISILAZANE (HMDS) - Ataman Kimya [atamanchemicals.com]

- 9. Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sanjaychemindia.com [sanjaychemindia.com]

- 11. kmchem.com [kmchem.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Hexamethyldisilazane: Uses, Reactions and Toxicity_Chemicalbook [chemicalbook.com]

- 14. emsdiasum.com [emsdiasum.com]

- 15. tedpella.com [tedpella.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 20. HMDS [imicromaterials.com]

Hexamethyldisilazane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) is a versatile organosilicon compound widely utilized in organic synthesis, materials science, and pharmaceuticals. Its efficacy in these applications is often intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility of HMDS in common organic solvents, complete with experimental protocols and logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Overview of Hexamethyldisilazane Properties

Hexamethyldisilazane, with the chemical formula C₆H₁₉NSi₂, is a colorless, flammable liquid with a characteristic ammonia-like odor.[1] It is a key silylating agent, used to introduce trimethylsilyl groups onto a variety of functional groups, thereby protecting them during chemical reactions. A critical characteristic of HMDS is its sensitivity to moisture; it reacts with water to form trimethylsilanol and ammonia.[1][2] This reactivity underscores the importance of handling HMDS under anhydrous conditions.

Qualitative Solubility of Hexamethyldisilazane

Hexamethyldisilazane is widely recognized for its high solubility in a broad range of organic solvents. In many instances, it is described as "miscible," which signifies that it can mix in all proportions to form a homogeneous solution. This high degree of solubility is a key attribute that enhances its utility as a reagent and solvent in diverse chemical processes.

The table below summarizes the qualitative solubility of HMDS in various organic solvents as reported in chemical literature and technical data sheets.

| Solvent Class | Solvent Name | Solubility Profile | Citations |

| Ketones | Acetone | Miscible | [1][2] |

| Aromatic Hydrocarbons | Benzene | Miscible | [1][2] |

| Ethers | Ethyl Ether | Miscible | [1][2] |

| Alkanes | Heptane | Miscible | [1][2] |

| Halogenated Hydrocarbons | Perchloroethylene | Miscible | [1][2] |

| Amides | Dimethylformamide (DMF) | Soluble | |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Soluble | |

| Ethers (Cyclic) | Tetrahydrofuran (THF) | Soluble | |

| Chlorinated Hydrocarbons | Dichloromethane | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble | |

| Alcohols | Ethanol | Reacts | |

| Water | Water | Insoluble, Reacts | [1] |

It is important to note that while HMDS is soluble in many polar aprotic solvents, it will react with protic solvents such as alcohols and water.

Quantitative Solubility Data

Quantitative solubility data for hexamethyldisilazane in organic solvents, such as grams per 100 mL or mole fraction at different temperatures, is not extensively reported in readily available literature. This is primarily because HMDS is considered fully miscible with a wide array of common non-polar and polar aprotic organic solvents. In the context of miscibility, the components are soluble in each other in all proportions, rendering a single solubility value less meaningful.

For practical purposes in a laboratory or industrial setting, it is generally assumed that HMDS can be mixed with solvents like acetone, benzene, ethers, and alkanes to any desired concentration without phase separation.

Experimental Protocols

For a comprehensive understanding and validation of solubility, specific experimental protocols are necessary. Below are detailed methodologies for determining the miscibility of HMDS with an organic solvent and for quantifying its water content, which is crucial due to its moisture sensitivity.

Protocol for Determining Miscibility of Hexamethyldisilazane with an Organic Solvent

Objective: To qualitatively determine if HMDS is miscible with a specific organic solvent at ambient temperature.

Materials:

-

Hexamethyldisilazane (anhydrous)

-

Test organic solvent (anhydrous)

-

Two clean, dry graduated cylinders or volumetric flasks (10 mL)

-

A clean, dry test tube or vial with a stopper

-

Pipettes

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator to prevent moisture contamination.

-

Measurement: Using a dry pipette, transfer 5 mL of the test organic solvent into the test tube.

-

Addition of HMDS: In a fume hood, carefully add 5 mL of HMDS to the same test tube.

-

Mixing: Stopper the test tube and gently invert it several times to mix the two liquids.

-

Observation: Place the test tube in a rack and observe the mixture against a well-lit background.

-

Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible interface, the liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Soluble: If the mixture initially appears cloudy or forms an emulsion that later separates, the liquids have limited mutual solubility.

-

-

Confirmation: To confirm miscibility, the experiment can be repeated with different volume ratios (e.g., 2 mL of HMDS and 8 mL of solvent, and vice versa). True miscibility will result in a single phase at all proportions.

Visualizing Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the solubility and handling of hexamethyldisilazane.

Caption: Factors influencing HMDS solubility in organic solvents.

Caption: Workflow for determining the miscibility of HMDS.

References

The Principle of Hexamethyldisilazane (HMDS) as an Adhesion Promoter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) is a critical adhesion promoter widely utilized in microfabrication and other surface-sensitive applications to enhance the bonding of organic materials, such as photoresists, to inorganic substrates. This technical guide provides an in-depth exploration of the core principles governing the function of HMDS, detailing its mechanism of action, experimental protocols for its application, and quantitative data for process optimization.

Core Principle: Surface Energy Modification

The primary function of HMDS as an adhesion promoter lies in its ability to chemically modify a substrate's surface, transforming it from a high-energy, hydrophilic state to a low-energy, hydrophobic state.[1][2][3] Substrates like silicon, silicon dioxide (SiO₂), and glass naturally possess hydroxyl (-OH) groups on their surfaces, which readily adsorb water from the ambient environment.[4][5][6] This layer of adsorbed moisture and the inherent polarity of the hydroxyl groups create a hydrophilic surface.[6][7]

Organic polymers, such as those found in photoresists, are typically non-polar or have low polarity.[8] Attempting to coat a hydrophilic surface with a non-polar photoresist results in poor wetting and weak adhesion. This incompatibility can lead to catastrophic failures during subsequent processing steps like development and etching, causing the photoresist to lift off or delaminate.[4][5][9]

HMDS addresses this issue through a silylation reaction, where it replaces the polar hydroxyl groups on the substrate surface with non-polar trimethylsilyl groups.[1][10] This chemical transformation renders the surface hydrophobic, making it more compatible with the non-polar photoresist and facilitating strong, uniform adhesion.[3][7][8]

The Chemical Mechanism of HMDS Action

The adhesion promotion process involving HMDS is a two-step chemical reaction. The first and most critical step is the dehydration of the substrate surface, followed by the silylation reaction with HMDS.

Dehydration

Prior to the introduction of HMDS, the substrate must be thoroughly dehydrated to remove adsorbed water molecules.[4][5] This is typically achieved by baking the substrate at an elevated temperature, often in a vacuum environment.[4] The dehydration bake removes physically adsorbed water, but leaves the surface-bound hydroxyl (silanol) groups, which are the reactive sites for HMDS.[4]

Silylation Reaction

Once dehydrated, the substrate is exposed to HMDS vapor. The silicon atom in the HMDS molecule reacts with the oxygen atom of the surface silanol groups.[8][11] This reaction results in the formation of a covalent bond between the trimethylsilyl group ((CH₃)₃Si-) and the substrate surface, with the release of ammonia (NH₃) as a byproduct.[8][12] The non-polar methyl groups of the now-grafted trimethylsilyl layer are oriented away from the substrate, creating a hydrophobic surface.[1][8]

A proposed two-step mechanism for the reaction of HMDS with surface silanols suggests that the first, rate-determining step involves the trimethylsilylation of a silanol group and the formation of a trimethylaminosilane intermediate.[13] The second step is the reaction of this intermediate with another silanol group to form a second trimethylsilyl surface species and ammonia.[13]

dot

Caption: Chemical reaction pathway of HMDS with a hydroxylated substrate surface.

Experimental Protocols

The successful application of HMDS as an adhesion promoter is highly dependent on the adherence to optimized experimental protocols. The most common method for HMDS application is vapor priming, which offers superior uniformity and control compared to liquid-phase application.[4][14]

Substrate Cleaning

Before any surface modification, the substrate must be meticulously cleaned to remove any organic and particulate contamination. A common cleaning procedure for silicon wafers is the Piranha etch followed by an RCA clean.[8]

Piranha Etch Protocol:

-

Immerse the substrate in a Piranha solution (H₂O₂ : H₂SO₄ = 1 : 2) to grow a thin layer of silicon dioxide and remove organic residues.

-

Rinse thoroughly with deionized (DI) water.

RCA Cleaning Protocol:

-

Perform RCA-1 clean (H₂O₂ : NH₄OH : H₂O = 1 : 1 : 5) at 70-75°C for 10 minutes to remove organic contaminants.

-

Dip in a dilute hydrofluoric acid (HF) solution (1-5%) to remove the oxide layer.

-

Perform RCA-2 clean (HCl : H₂O₂ : H₂O = 1 : 1 : 8) at approximately 80°C for 10 minutes to remove metallic ions.

-

Rinse thoroughly with DI water and dry.

Dehydration Bake

The cleaned substrate must be dehydrated to remove adsorbed water.

Protocol:

-

Place the substrate in a vacuum oven or on a hotplate.

-

Bake at a temperature between 140°C and 160°C.[4][5] A bake at 150°C for approximately 2 minutes is a common practice.[9]

-

For vacuum ovens, the process is typically performed under reduced pressure.[4]

HMDS Vapor Priming

The dehydrated substrate is then exposed to HMDS vapor. This is often performed in a dedicated vapor prime oven which combines the dehydration and priming steps in a single chamber.[14][15]

Protocol for Vapor Prime Oven:

-

Load the dehydrated wafers into the HMDS vapor prime oven.

-

The chamber is typically heated to a temperature between 130°C and 160°C.[4][5]

-

The chamber is evacuated, and nitrogen gas is used to purge the chamber multiple times to ensure a moisture-free environment.[15]

-

HMDS vapor is introduced into the chamber, often carried by a nitrogen gas stream.[16]

-

The priming time can vary, with typical durations ranging from 40 seconds to 5 minutes.[9][14]

dot

Caption: General experimental workflow for HMDS adhesion promotion.

Quantitative Data and Characterization

The effectiveness of the HMDS treatment is quantified by measuring the change in the surface's hydrophobicity. The most common method for this is the measurement of the water contact angle.[4][7]

| Parameter | Untreated Surface | HMDS Treated Surface | Reference |

| Surface State | Hydrophilic | Hydrophobic | [1][4] |

| Water Contact Angle | ~40° | 65° - 80° (optimum) | [5] |

| Dehydration Bake Temp. | N/A | 140°C - 160°C | [4][5] |

| HMDS Vapor Prime Temp. | N/A | 130°C - 160°C | [4][5] |

| HMDS Spin-On Bake Temp. | N/A | 100°C - 120°C | [4][8] |

Table 1: Summary of process parameters and resulting surface properties.

An "over-primed" surface, which is excessively hydrophobic, can also be detrimental, leading to poor wetting of the photoresist and the formation of voids.[4] Therefore, achieving the optimal contact angle is crucial for successful photolithography.

Conclusion

Hexamethyldisilazane plays a pivotal role in surface modification for applications requiring strong adhesion between organic and inorganic materials. Through a well-controlled silylation reaction, HMDS effectively converts hydrophilic surfaces to a hydrophobic state, thereby promoting robust adhesion of photoresists and other organic coatings. The success of this process is contingent upon meticulous substrate preparation, thorough dehydration, and optimized HMDS application parameters. The quantitative measurement of the water contact angle serves as a reliable metric for process control and verification of a properly primed surface. This technical guide provides the foundational knowledge for researchers and professionals to effectively utilize HMDS as an adhesion promoter in their critical applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. discheminc.com [discheminc.com]

- 4. HMDS [imicromaterials.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. microfluidics.alfa-chemistry.com [microfluidics.alfa-chemistry.com]

- 7. brighton-science.com [brighton-science.com]

- 8. microchemicals.com [microchemicals.com]

- 9. Photolithography - Improving Adhesion Photoresist Adhesion - UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]

- 10. Preparation and characterization of superhydrophobic surfaces based on hexamethyldisilazane-modified nanoporous alumina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resist-Wiki: Haftvermittler HMDS und Diphenylsilandiol - Allresist DE [allresist.com]

- 12. spie.org [spie.org]

- 13. researchgate.net [researchgate.net]

- 14. web.mit.edu [web.mit.edu]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]

Hexamethyldisilazane (HMDS): A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) is a versatile organosilicon compound with a broad spectrum of applications in scientific research, owing to its potent ability to modify surfaces and derivatize active hydrogen-containing functional groups. This technical guide provides an in-depth overview of the core applications of HMDS, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into various research and development pipelines.

Surface Modification for Hydrophobicity

HMDS is widely employed to render hydrophilic surfaces, such as glass, silicon wafers, and various inorganic fillers, hydrophobic. This is achieved through a silylation reaction where HMDS reacts with surface hydroxyl (-OH) groups, replacing them with non-polar trimethylsilyl (TMS) groups.[1][2] This transformation is critical in a multitude of applications, from microelectronics to biotechnology.

Quantitative Data: Surface Wettability

The efficacy of HMDS treatment is commonly quantified by measuring the change in the water contact angle on the substrate. A higher contact angle indicates a more hydrophobic surface.

| Substrate | Treatment Condition | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | Reference(s) |

| Silicon Wafer | Vapor Priming (130-160°C) | ~40 | 65-80 | [3] |

| Glass | Vapor-phase silanization | <20 | 70-100 | [4] |

| Nanoporous Alumina | Vapor-phase HMDS | - | up to 153.2 ± 2 | [5] |

| PDMS | Plasma Polymerized HMDS | ~122 | up to 170 | [6] |

Experimental Protocol: Vapor Priming of Silicon Wafers for Photolithography

This protocol outlines the standard procedure for applying HMDS to silicon wafers to promote photoresist adhesion.[3][7]

Materials:

-

Silicon wafers

-

Hexamethyldisilazane (HMDS), semiconductor grade

-

Vapor prime oven (e.g., YES-310) or a vacuum oven equipped for vapor deposition

-

Nitrogen gas (dry)

Procedure:

-

Dehydration Bake: Place the silicon wafers in the vapor prime oven. Heat the wafers to 140-160°C under vacuum to remove any adsorbed moisture from the surface.[3] This step is crucial as residual water can interfere with the HMDS reaction and lead to poor adhesion.[8]

-

HMDS Vapor Introduction: While maintaining the temperature at 130-160°C, introduce HMDS vapor into the chamber.[3] This is often done by flowing dry nitrogen gas through an HMDS bubbler.[6]

-

Reaction: Allow the HMDS vapor to react with the wafer surface for a predetermined time, typically a few minutes. The HMDS molecules will react with the surface hydroxyl groups, forming a hydrophobic monolayer.[7]

-

Purge: Purge the chamber with dry nitrogen to remove any excess HMDS and ammonia, the byproduct of the reaction.

-

Cool Down: Allow the wafers to cool to room temperature before applying the photoresist.

Logical Workflow for HMDS Vapor Priming in Photolithography

Caption: Workflow for rendering a silicon wafer hydrophobic using HMDS vapor priming.

Silylating Agent in Chemical Analysis and Synthesis

HMDS is a powerful silylating agent used to derivatize compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines.[9] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, which can enhance the volatility, thermal stability, and solubility of the compound in non-polar solvents.[10]

Applications in Gas Chromatography (GC)

In gas chromatography, derivatization with HMDS is a crucial step for the analysis of non-volatile compounds.[11] By increasing their volatility, these compounds can be readily analyzed by GC-MS.[11]

Experimental Protocol: Silylation of Fatty Acids for GC-MS Analysis

This protocol provides a step-by-step guide for the derivatization of free fatty acids using a silylating agent mixture containing HMDS. A common formulation involves N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, which works on similar principles to HMDS. For direct HMDS use, a catalyst is often required for efficient reaction.

Materials:

-

Fatty acid sample (1-10 mg)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS) as a catalyst (optional, but recommended)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Reaction vial (e.g., 5 mL glass vial with a PTFE-lined cap)

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh 1-10 mg of the fatty acid sample into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[9]

-

Reagent Addition: Add an excess of the silylating reagent. A 2:1 molar ratio of HMDS to the active hydrogen in the sample is generally recommended.[9] For fatty acids, a mixture of HMDS and a catalyst like TMCS (e.g., 10% TMCS in HMDS) is often used. Alternatively, dissolve the sample in an anhydrous solvent before adding the silylating agent.

-

Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the mixture at a controlled temperature, typically between 60°C and 80°C, for 30-60 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system or diluted with an appropriate solvent if necessary.

Workflow for Sample Derivatization for GC-MS Analysis```dot

Caption: The general mechanism for the silylation of an alcohol or phenol using HMDS.

Applications in Cell Culture and Biomaterials

The ability of HMDS to create hydrophobic surfaces has implications for cell culture and biomaterials research. While a highly hydrophobic surface can reduce non-specific protein adsorption, it may also inhibit the attachment and proliferation of certain cell types that require an adhesive substrate.

Biocompatibility and Cell Adhesion

Studies on plasma-polymerized HMDS surfaces have shown that the resulting hydrophobic coating can inhibit both cell attachment and proliferation for cell types like human fibroblasts. This suggests that while HMDS-treated surfaces are generally biocompatible and non-cytotoxic, they are not universally suitable for direct cell culture without further modification.

For applications requiring cell adhesion, HMDS-treated surfaces are often used as a foundational layer for subsequent coatings with extracellular matrix proteins like fibronectin or collagen. The initial hydrophobic surface can influence the conformation of adsorbed proteins, which in turn affects cell behavior.

Experimental Protocol: Surface Modification of Glass Coverslips for Cell Culture

This protocol provides a general guideline for preparing HMDS-treated glass coverslips. Note that for optimal cell adhesion and growth, a subsequent coating with an appropriate protein is often necessary.

Materials:

-

Glass coverslips

-

Cleaning solution (e.g., 70% ethanol, piranha solution - use with extreme caution )

-

Deionized water

-

HMDS

-

Vacuum desiccator or oven

Procedure:

-

Cleaning: Thoroughly clean the glass coverslips. This can be achieved by sonicating in 70% ethanol followed by rinsing with deionized water. For a more rigorous cleaning, acid washing (e.g., with 1M HCl) or treatment with piranha solution can be employed, followed by extensive rinsing with deionized water.

-

Drying: Completely dry the coverslips in an oven at >100°C. This step is critical to ensure a water-free surface for the silylation reaction.

-

HMDS Vapor Deposition: Place the hot, dry coverslips in a vacuum desiccator. In a small container within the desiccator, place a few drops of HMDS. Evacuate the desiccator to allow the HMDS to vaporize and coat the coverslips. The deposition can be carried out for several hours to overnight at room temperature.

-

Post-Treatment: Remove the coverslips from the desiccator and bake them at a moderate temperature (e.g., 60-80°C) for about an hour to cure the HMDS layer and remove any unreacted HMDS.

-

Sterilization and Protein Coating (Optional but Recommended): Sterilize the HMDS-treated coverslips using a suitable method (e.g., UV irradiation). Before seeding cells, coat the coverslips with an appropriate adhesion-promoting protein such as fibronectin or poly-L-lysine, following standard cell culture protocols.

HMDS in Drug Development

In the pharmaceutical industry, HMDS plays a role in both the synthesis of active pharmaceutical ingredients (APIs) and in drug delivery systems. Its function as a protecting group in organic synthesis is directly applicable to the multi-step synthesis of complex drug molecules. [7]Furthermore, by modifying the surface properties of drug carriers like nanoparticles, HMDS can be used to control their hydrophobicity, which can influence drug loading, release kinetics, and interaction with biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hnsincere.com [hnsincere.com]

- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. microchemicals.com [microchemicals.com]

- 7. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]

- 8. brighton-science.com [brighton-science.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative analysis of cell proliferation and orientation on substrata with uniform parallel surface micro-grooves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

The Silylation of Hydroxyl Groups by Hexamethyldisilazane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction between hexamethyldisilazane (HMDS) and hydroxyl groups, a cornerstone of chemical modification in various scientific disciplines. This process, known as silylation or trimethylsilylation, is critical for altering surface properties, protecting reactive functional groups during chemical synthesis, and preparing samples for analysis. This document details the reaction mechanism, influencing factors, quantitative data on its efficiency, and comprehensive experimental protocols.

Introduction to HMDS and Silylation

Hexamethyldisilazane, commonly abbreviated as HMDS, is an organosilicon compound with the formula [(CH₃)₃Si]₂NH. It is a stable, commercially available, and relatively inexpensive reagent widely used for introducing a trimethylsilyl (TMS) group, -Si(CH₃)₃, onto molecules possessing active hydrogen atoms, most notably hydroxyl (-OH) groups. The low silylating power of HMDS on its own often necessitates the use of catalysts or elevated temperatures to achieve efficient conversion.[1][2]

The primary application of this reaction is the conversion of hydrophilic surfaces or molecules into a hydrophobic state.[3] By replacing polar hydroxyl groups with non-polar trimethylsilyl groups, the affinity for water is dramatically reduced.[4] This transformation is leveraged in diverse fields such as:

-

Surface Science: Modifying the surfaces of materials like silica, glass, and other inorganic fillers to improve their compatibility with hydrophobic polymers, prevent aggregation, and create water-repellent coatings.[3][4]

-

Organic Synthesis: Protecting the hydroxyl groups of alcohols and phenols from undesired reactions during multi-step syntheses. The TMS ether can be easily removed under mild conditions.

-

Analytical Chemistry: Derivatizing polar analytes to increase their volatility and thermal stability for techniques like gas chromatography (GC) and mass spectrometry (MS).

-

Nanotechnology: Controlling the surface chemistry of nanoparticles to enhance their dispersion and prevent agglomeration.[4]

Reaction Mechanism

The reaction of HMDS with surface silanol groups (Si-OH), a common type of hydroxyl group on materials like silica and glass, is understood to proceed via a two-step mechanism.[3] This process involves the initial silylation of a hydroxyl group to form a trimethylsilyl ether and a reactive intermediate, trimethylaminosilane, which then reacts with another hydroxyl group.

The overall balanced reaction is:

2 R-OH + [(CH₃)₃Si]₂NH → 2 R-OSi(CH₃)₃ + NH₃

Step 1: Formation of Trimethylaminosilane Intermediate The first step is the rate-determining step, where HMDS reacts with a hydroxyl group. This results in the formation of a trimethylsilyl ether and trimethylaminosilane.

Step 2: Reaction of the Intermediate The highly reactive trimethylaminosilane intermediate then reacts with a second hydroxyl group to yield another trimethylsilyl ether and ammonia gas as the final byproduct.

The evolution of ammonia gas is a characteristic indicator that the reaction is proceeding.[5]

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Hexamethyldisilazane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) is a versatile organosilicon compound with a broad spectrum of applications in scientific research and industrial processes. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

Hexamethyldisilazane, also known as bis(trimethylsilyl)amine, is a clear, colorless liquid with a characteristic amine-like odor. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 999-97-3 |

| Molecular Formula | C₆H₁₉NSi₂ |

| Molecular Weight | 161.39 g/mol |

| Density | 0.774 g/mL at 25 °C |

| Boiling Point | 125 °C |

| Melting Point | -78 °C |

| Flash Point | 11 °C |

| Refractive Index | 1.408 at 20 °C |

| Solubility | Reacts with water. Soluble in most organic solvents. |

Applications in Research and Development

HMDS is a potent silylating agent, primarily used to introduce a trimethylsilyl (TMS) group onto a substrate. This functionality is exploited in numerous applications:

-

Protection of Functional Groups: In multi-step organic synthesis, particularly in drug development, HMDS is used to protect sensitive functional groups such as alcohols, amines, and carboxylic acids. The resulting TMS ethers or silylated amines are less reactive and can be carried through subsequent reaction steps without being affected. The TMS group can later be easily removed under mild conditions.[1]

-

Surface Modification: HMDS is widely used to render surfaces hydrophobic. In microelectronics and semiconductor manufacturing, it is used as an adhesion promoter for photoresists on silicon wafers.[2][3][4] The treatment modifies the hydrophilic silicon dioxide surface to a hydrophobic one, ensuring better adhesion of the photoresist.

-

Analytical Chemistry: In gas chromatography-mass spectrometry (GC-MS), derivatization with HMDS increases the volatility of non-volatile compounds like sugars, steroids, and some amino acids, enabling their analysis.[5][6]

-

Pharmaceutical Synthesis: HMDS is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the production of semi-synthetic penicillins, such as ampicillin, by silylating the 6-aminopenicillanic acid (6-APA) intermediate.[7]

Experimental Protocols

Silylation of Alcohols using HMDS Catalyzed by Iodine

This protocol describes a mild and efficient method for the trimethylsilylation of a wide range of alcohols.

Materials:

-

Alcohol substrate

-

Hexamethyldisilazane (HMDS)

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in dichloromethane.

-

Add a catalytic amount of iodine (e.g., 1-5 mol%).

-

Add HMDS (0.6 to 1.5 equivalents). The reaction is often rapid, with the evolution of ammonia gas.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For primary and secondary alcohols, the reaction is typically complete within minutes at room temperature.[1][8]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the iodine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the trimethylsilyl ether.

Surface Priming of Silicon Wafers with HMDS Vapor

This protocol is standard in photolithography to promote photoresist adhesion.

Materials:

-

Silicon wafer

-

Hexamethyldisilazane (HMDS)

-

Vapor prime oven or hot plate

Procedure:

-

Dehydration Bake: Place the silicon wafer in an oven or on a hotplate at 150-200°C for at least 30 minutes to remove any adsorbed moisture from the surface.[3][4]

-

HMDS Vapor Application:

-

Vapor Prime Oven: Transfer the hot wafer to the HMDS vapor prime oven. The process typically involves evacuating the chamber and introducing HMDS vapor at a controlled temperature (e.g., 150°C) for a set time (e.g., 5-10 minutes).[3][9]

-

Hot Plate Method: In a fume hood, place a few drops of HMDS in a petri dish on a hot plate set to ~150°C. Place the wafer over the petri dish, allowing the vapor to coat the surface for 1-2 minutes.

-

-

Post-Application: Remove the wafer and allow it to cool. The surface is now hydrophobic and ready for photoresist coating.

-

Verification (Optional): The effectiveness of the priming can be checked by measuring the water contact angle on the wafer surface. A successful treatment will result in a contact angle of 70-80 degrees.

Derivatization of Samples for GC-MS Analysis

This general protocol enhances the volatility of polar analytes.

Materials:

-

Sample containing polar analytes (e.g., sugars, fatty acids)

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS) (as a catalyst)

-

Pyridine (as a solvent and acid scavenger)

-

Reaction vial

Procedure:

-

Dry the sample completely under a stream of nitrogen or in a vacuum desiccator.

-

Add a solution of HMDS and TMCS in pyridine to the dry sample in a reaction vial. A common reagent mixture is 3:1:9 (HMDS:TMCS:Pyridine) by volume.

-

Seal the vial and heat at 60-80°C for 15-30 minutes.

-

Cool the vial to room temperature. The sample is now derivatized and ready for injection into the GC-MS system.[5]

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. HMDS [imicromaterials.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. US3595855A - Process for producing aminopenicillins - Google Patents [patents.google.com]

- 8. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 9. nist.gov [nist.gov]

A Comprehensive Guide to the Safe Storage and Handling of Hexamethyldisilazane (HMDS) in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilazane (HMDS) is a versatile and widely utilized organosilicon compound in research and industrial applications. Its primary functions include serving as a silylating agent, a surface modifier, and a precursor in various chemical syntheses. Due to its specific chemical properties and potential hazards, a thorough understanding of its proper storage and handling is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth overview of the essential protocols and data for working with HMDS.

Chemical and Physical Properties of Hexamethyldisilazane

A clear understanding of the physicochemical properties of HMDS is the foundation for its safe handling. Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H19NSi2 |

| Molecular Weight | 161.4 g/mol |

| Appearance | Colorless liquid |

| Odor | Sharp, ammonia-like |

| Boiling Point | 125 °C (257 °F) |

| Melting Point | -78 °C (-108 °F) |

| Flash Point | 11 °C (52 °F) - Closed Cup |

| Vapor Pressure | 20 hPa at 20 °C |

| Density | 0.774 g/cm³ at 25 °C |

| Solubility | Reacts with water |

Storage and Handling Protocols

Proper storage and handling procedures are critical to mitigate the risks associated with HMDS, which is a flammable liquid and vapor.

HMDS should be stored in a cool, dry, and well-ventilated area away from sources of ignition. It is crucial to keep the container tightly closed to prevent contact with moisture, as it readily reacts with water. Store it separately from incompatible materials such as strong oxidizing agents, acids, and alcohols. The storage area should be designed to contain spills.

When handling HMDS, always work within a certified chemical fume hood to minimize inhalation exposure. Personal protective equipment (PPE) is mandatory and should include:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or butyl rubber gloves.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area. All equipment used for transferring or reacting HMDS should be clean, dry, and free of contaminants.

Caption: Key considerations for the safe storage of HMDS.

Experimental Protocols: Silylation of a Glass Surface

One of the most common applications of HMDS in a laboratory setting is the silylation of glass surfaces to render them hydrophobic. The following is a detailed protocol for this procedure.

Objective: To create a hydrophobic glass surface by treatment with HMDS.

Materials:

-

Glass slides or other glassware

-

Hexamethyldisilazane (HMDS)

-

Anhydrous toluene or other suitable anhydrous solvent

-

Nitrogen or argon gas supply

-

Schlenk flask or other suitable reaction vessel with a condenser

-

Heating mantle or oil bath

-

Beakers and graduated cylinders

Procedure:

-

Cleaning the Glassware: Thoroughly clean the glass surface to be treated. This can be achieved by sonicating the glassware in a detergent solution, followed by rinsing with deionized water and then a final rinse with ethanol or acetone. Dry the glassware completely in an oven at 120 °C for at least 2 hours to remove any adsorbed water.

-

Reaction Setup: Assemble the reaction apparatus (e.g., Schlenk flask with a condenser) under a nitrogen or argon atmosphere. Ensure all glassware is completely dry.

-

Preparation of Silylating Solution: In the reaction vessel, prepare a solution of HMDS in an anhydrous solvent. A typical concentration is 5-10% (v/v) HMDS in anhydrous toluene.

-

Silylation Reaction: Immerse the cleaned and dried glassware in the HMDS solution. Heat the solution to reflux (for toluene, this is approximately 111 °C) and maintain the reflux for 2-4 hours. The reaction time can be adjusted based on the desired level of surface coverage.

-

Post-Reaction Workup: After the reaction is complete, allow the solution to cool to room temperature. Remove the silylated glassware from the solution and rinse it thoroughly with the anhydrous solvent (e.g., toluene) to remove any unreacted HMDS.

-

Drying and Curing: Dry the silylated glassware under a stream of nitrogen or argon. For optimal results, the glassware can be cured in an oven at 100-120 °C for 1 hour.

-

Verification: The hydrophobicity of the surface can be confirmed by applying a drop of water and observing a high contact angle.

Caption: Workflow for the silylation of a glass surface using HMDS.

Safety and Hazard Management

A proactive approach to safety is essential when working with HMDS. The logical flow for managing potential exposures is outlined below.

Caption: Logical relationship for HMDS hazard identification and response.

In case of exposure:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

In the event of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal as hazardous waste.

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize Hexamethyldisilazane in their laboratory work, minimizing risks and ensuring the integrity of their experimental outcomes.

In-Depth Technical Guide to the Thermal Stability of Hexamethyldisilazane (HMDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldisilazane (HMDS), a versatile organosilicon compound, is extensively utilized in various scientific and industrial applications, including as a silylating agent in organic synthesis, a surface treatment agent in chromatography and semiconductor manufacturing, and as a precursor for silicon-containing materials. Its effectiveness in these roles is intrinsically linked to its chemical and thermal stability. This guide provides a comprehensive overview of the thermal stability of HMDS, detailing its decomposition behavior, the byproducts formed under thermal stress, and the analytical methods used for its characterization. Understanding the thermal limits and decomposition pathways of HMDS is critical for optimizing its use, ensuring process safety, and maintaining the integrity of resulting products.

Thermal Decomposition Profile

The thermal stability of Hexamethyldisilazane is influenced by several factors, including temperature, the presence of other reactive species, and the surrounding atmosphere. While HMDS is generally considered thermally stable at moderate temperatures, it undergoes decomposition at elevated temperatures.

Upon heating, HMDS may emit highly toxic nitrogen oxide fumes.[1] The autoignition temperature of HMDS has been reported to be 325°C.[1]

Decomposition in an Inert Atmosphere

In the absence of reactive gases, the thermal decomposition of HMDS is primarily driven by the cleavage of its covalent bonds. Theoretical studies suggest that the most kinetically favorable decomposition pathway for HMDS in the gas phase is the concerted formation of trimethylsilylamine and 1,1-dimethylsilene, with a calculated activation barrier of 278 kJ/mol.[2]

Other proposed decomposition mechanisms involve homolytic bond cleavage, leading to the formation of radical species. The elimination of a methyl radical is a key step in these pathways.

Decomposition in the Presence of Other Materials

The thermal stability of HMDS can be significantly affected by the presence of other substances. For instance, in the presence of silica (SiO₂), HMDS reacts at temperatures between 150°C and 450°C to produce hexamethyldisiloxane (HMDSO) and ammonia. At temperatures above 300°C, small amounts of methane and nitrogen have also been detected.

Decomposition Products

The thermal decomposition of Hexamethyldisilazane can yield a variety of products, depending on the specific conditions. A summary of identified and theoretical decomposition products is presented in the table below.

| Condition | Identified/Theoretical Products |

| Gas Phase (Theoretical) | Trimethylsilylamine, 1,1-Dimethylsilene, Methyl radical, 1,1-Dimethylsilanimine, 1,1,3,3-Tetramethylcyclodisilazane, Octamethyltrisilazane, Tetramethylsilane (TMS), Methane |

| Reaction with Silica (150-450°C) | Hexamethyldisiloxane (HMDSO), Ammonia, Methane (>300°C), Nitrogen (>300°C) |

| Heated to Decomposition | Nitrogen oxides |

Experimental Protocols for Thermal Stability Analysis

The thermal stability of HMDS is typically evaluated using a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of HMDS.

-

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Sample Preparation: A small amount of liquid HMDS (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Typical TGA Parameters:

-

Heating Rate: 10 to 20 °C/min.

-

Temperature Range: Ambient to 800-1000 °C.

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss is first detected. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

-

Objective: To separate and identify the individual chemical species formed during the rapid thermal decomposition of HMDS.

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A small amount of HMDS is loaded into a pyrolysis tube or onto a filament.

-

Typical Py-GC-MS Parameters:

-

Pyrolysis Temperature: A specific high temperature, for example, 600 °C, is rapidly achieved and held for a short period.

-

GC Separation: The pyrolysis products are swept into a GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: The resulting chromatogram shows the separated decomposition products as peaks, and the mass spectrum of each peak is used to identify the corresponding compound.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of Hexamethyldisilazane.

Caption: Workflow for HMDS thermal stability analysis.

Proposed Thermal Decomposition Pathway of HMDS

This diagram illustrates a simplified, proposed pathway for the thermal decomposition of Hexamethyldisilazane in the gas phase, leading to the formation of key products.

Caption: Proposed HMDS thermal decomposition pathway.

Conclusion

The thermal stability of Hexamethyldisilazane is a critical parameter for its diverse applications. While stable under ambient conditions, HMDS undergoes decomposition at elevated temperatures through various pathways, including concerted reactions and radical-mediated processes. The decomposition products are dependent on the specific conditions, such as temperature and the presence of other materials. A thorough understanding of its thermal behavior, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this important organosilicon compound. The application of analytical techniques such as TGA and Py-GC-MS provides the necessary insights into the thermal limits and decomposition mechanisms of HMDS.

References

The Role of Hexamethyldisilazane (HMDS) in Gas Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of Hexamethyldisilazane (HMDS) in gas chromatography (GC). It details the fundamental principles of derivatization, the specific mechanism of silylation by HMDS, and its practical applications, supported by experimental data and protocols.

Introduction to Derivatization in Gas Chromatography

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many chemical compounds, particularly those encountered in biological and pharmaceutical research, are non-volatile due to the presence of polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH). These groups can form intermolecular hydrogen bonds, which decrease a compound's volatility and can lead to poor chromatographic peak shape and reduced sensitivity.[1]

Derivatization is a chemical modification process that transforms a compound into a new, more volatile and thermally stable derivative, making it suitable for GC analysis.[1][2] One of the most common derivatization techniques is silylation , which involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group.[3]

Hexamethyldisilazane (HMDS) as a Silylating Agent

Hexamethyldisilazane (HMDS) is a widely used silylating agent in gas chromatography.[3][4] It is a weak trimethylsilyl donor that reacts with active hydrogens to produce more volatile, less polar, and more thermally stable TMS derivatives.[2][3]

Key advantages of using HMDS include:

-

Cost-effectiveness: HMDS is an inexpensive reagent.[3]

-

Favorable Byproduct: The only byproduct of the silylation reaction with HMDS is ammonia (NH3), a volatile gas that is easily removed from the reaction mixture.[3]

-

Selectivity: HMDS can exhibit selectivity in its reactions, which can be advantageous in complex sample matrices.[3]

However, a primary limitation of HMDS is its relatively low silylating power, often necessitating the use of a catalyst or elevated temperatures to drive the reaction to completion, especially for hindered or less reactive compounds.[5]

Mechanism of Silylation with HMDS

The silylation reaction with HMDS proceeds via a nucleophilic attack (SN2) of the heteroatom (e.g., oxygen in a hydroxyl group) on one of the silicon atoms of HMDS. This process is often facilitated by a catalyst.

The general reaction is as follows:

2 R-OH + (CH₃)₃Si-NH-Si(CH₃)₃ → 2 R-OSi(CH₃)₃ + NH₃

The reactivity of different functional groups towards silylation generally follows this order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[3]

Below is a diagram illustrating the general mechanism of HMDS silylation of a hydroxyl group.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for the derivatization of various classes of compounds using HMDS.

Silylation of Alcohols and Phenols

HMDS is a popular choice for the silylation of alcohols and phenols.[3] The reaction can be carried out with or without a solvent and is often accelerated by a catalyst and/or heating.

Experimental Protocol for Silylation of Alcohols and Phenols (with Catalyst):

This protocol is adapted from a study on the silylation of alcohols and phenols using HMDS catalyzed by silica chloride.[6]

-

Sample Preparation: To 1 mmol of the alcohol or phenol, add 0.7 mmol of HMDS and 0.05 g of silica chloride in a reaction vial.

-

Reaction: Stir the mixture at room temperature. The reaction time will vary depending on the analyte (see Table 1).

-

Work-up: After the reaction is complete, add dichloromethane (CH₂Cl₂) and filter to remove the catalyst.

-

Solvent Removal: Remove the solvent and excess HMDS by rotary evaporation to obtain the trimethylsilyl ether.

-

Analysis: The purified derivative is then ready for GC-MS analysis.

Quantitative Data for Silylation of Alcohols and Phenols:

The following table summarizes the reaction conditions and yields for the silylation of various alcohols and phenols using HMDS with a silica chloride catalyst in acetonitrile (CH₃CN) at room temperature.

| Analyte | Reaction Time | Yield (%) |

| Benzyl alcohol | 5 min | 98 |

| 1-Octanol | 10 min | 95 |

| Cyclohexanol | 30 min | 92 |

| Phenol | 15 min | 96 |

| 4-Methylphenol | 15 min | 95 |

| 2-Naphthol | 15 min | 95 |

| Data adapted from a study on silylation using HMDS catalyzed by silica chloride.[6] |

Silylation of Steroids

While more powerful silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often preferred for steroids, HMDS can be used, typically in combination with a catalyst.[7][8] Derivatization is crucial for steroids to increase their volatility and thermal stability for GC analysis.[7]

A general procedure for the silylation of steroids involves dissolving the steroid in a suitable solvent (e.g., pyridine), adding an excess of HMDS and a catalyst like trimethylchlorosilane (TMCS), and heating the mixture to ensure complete derivatization.

Silylation of Organic Acids

The derivatization of organic acids is essential for their analysis by GC-MS to increase volatility.[9][10] While HMDS can be used, stronger silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often employed for this class of compounds.[9][10] It has been reported that HMDS does not effectively silylate fatty acid carboxylates.

For the analysis of organic acids in urine, a common protocol involves derivatization with BSTFA + TMCS (99:1) in pyridine at 60°C for 45 minutes.[9]

Comparison with Other Silylating Agents

While HMDS is a useful and cost-effective silylating agent, other reagents are often preferred for their higher silylating power and broader applicability.

| Silylating Agent | Abbreviation | Relative Strength | Key Characteristics |

| Hexamethyldisilazane | HMDS | Weak | Inexpensive, produces volatile ammonia byproduct, often requires a catalyst.[3] |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Strong | Good leaving group, but byproduct can sometimes interfere with analysis.[1] |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Stronger than BSA | Byproducts are highly volatile and do not interfere with early eluting peaks. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very Strong | Highly volatile byproducts, often used for sensitive analyses. |

The choice of silylating agent depends on the specific analyte, the complexity of the sample matrix, and the required sensitivity of the analysis. For sterically hindered compounds or those with low reactivity, a stronger silylating agent like BSTFA or MSTFA, often with a catalyst, is generally recommended.[11]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the derivatization of a sample with HMDS prior to GC-MS analysis.

Conclusion